
(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” is a chemical compound. It is a derivative of indole, a heterocyclic compound . The compound is related to 2-Amino-3-(1H-indol-3-yl)propanamide, which has a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities . The synthesis involved the reaction between tryptamine and naproxen .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains an indole group, a cyclopropyl group, and an amide group. The exact structure would require further analysis .Applications De Recherche Scientifique
Synthetic Strategies and Chemical Transformations
Cyclopropanation Strategy for Indoline Alkaloids : A study by Zhang et al. (2011) highlights the use of cyclopropanation in the synthesis of indoline alkaloids, showing the potential for constructing complex nitrogen-containing ring systems. This methodology could be applicable for synthesizing (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride, considering its indole and cyclopropyl functional groups (Zhang, Song, & Qin, 2011).
N-Cyclopropylation of Cyclic Amides and Azoles : The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, as described by Gagnon et al. (2007), provides a method for introducing the cyclopropyl group to nitrogen atoms in heterocycles. This technique could be relevant for synthesizing the cyclopropylamine part of the compound (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Biological Activities
Immunosuppressive Activities : Research by Giraud et al. (2010) on N-aryl-3-(indol-3-yl)propanamides shows significant immunosuppressive activities, suggesting that similar structures could possess relevant biological properties. This indicates a potential area of application for this compound in immunology or as a therapeutic agent (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).
Antimicrobial Activities : The synthesis and evaluation of indole-containing compounds for antimicrobial activities, as explored by Behbehani et al. (2011), highlight the indole moiety's potential in developing new antimicrobial agents. This suggests that compounds like this compound could be researched for antimicrobial applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Orientations Futures
The future directions for research on “(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” could include further studies on its synthesis, characterization, and potential applications. Given the antimicrobial and antitubercular activities of similar compounds , it could be interesting to explore these properties for “this compound”.
Propriétés
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-12(14(18)17-10-5-6-10)7-9-8-16-13-4-2-1-3-11(9)13;/h1-4,8,10,12,16H,5-7,15H2,(H,17,18);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUKZHOKVDHQHF-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2772163.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2772164.png)
![N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2772165.png)

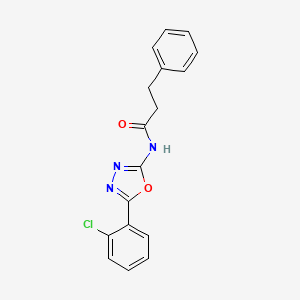
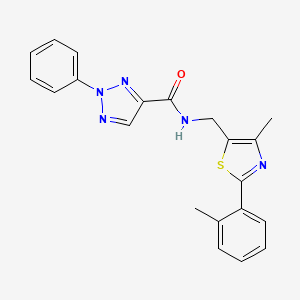

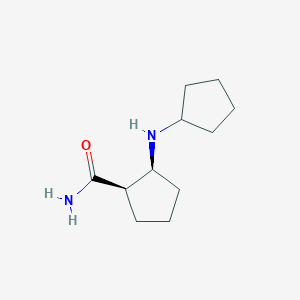
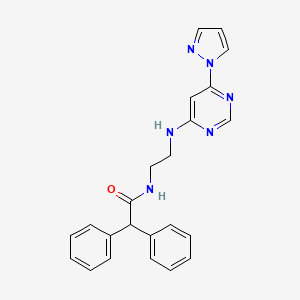
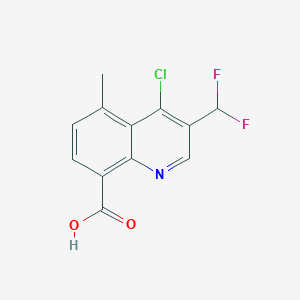
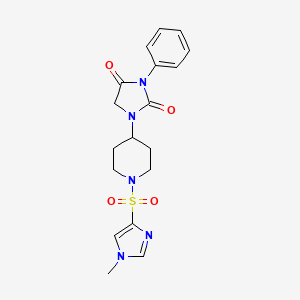
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)
